molecular formula C10H16Cl2N2 B2990488 (R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride CAS No. 2248176-07-8

(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride

Numéro de catalogue: B2990488
Numéro CAS: 2248176-07-8
Poids moléculaire: 235.15
Clé InChI: INVYPPVIQWXMQF-YQFADDPSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride is a chiral amine derivative featuring a cyclobutyl group attached to a pyridin-3-yl moiety via a methanamine backbone. The compound is isolated as the dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The stereochemistry of the cyclobutyl group (R-configuration) is critical for its biological activity, as enantiomeric purity often influences receptor binding and pharmacokinetics .

Its synthesis typically involves reductive amination or alkylation of pyridine precursors followed by salt formation with hydrochloric acid .

Propriétés

IUPAC Name

(R)-cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYPPVIQWXMQF-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248176-07-8
Record name (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor, such as a cyclobutyl halide or cyclobutyl alcohol, under acidic or basic conditions.

    Coupling with Pyridin-3-ylmethanamine: The cyclobutyl intermediate is then coupled with pyridin-3-ylmethanamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones or carboxylic acids, while reduction may produce cyclobutyl alcohols.

Applications De Recherche Scientifique

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride are best understood through comparison with analogous compounds. Below is a detailed analysis of key analogs, highlighting differences in structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS No. Key Features Pharmacological Notes References
(R)-Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride C₁₀H₁₅Cl₂N₂ 1956435-19-0 R-enantiomer; cyclobutyl group; dihydrochloride salt Enhanced solubility; stereospecific activity
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride C₇H₁₁Cl₂N₂ 40154-84-5 S-enantiomer; ethyl substituent Lower CNS penetration compared to R-forms
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride C₉H₁₃Cl₂N₂ N/A Cyclopropyl group; smaller ring size Reduced steric hindrance; faster metabolism
[2-(Trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride C₇H₇Cl₂F₃N₂ 1380300-70-8 Trifluoromethyl group; electron-withdrawing Improved metabolic stability; higher logP
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride C₁₀H₁₁Cl₂N₂S 913830-32-7 Thienyl substituent; sulfur heteroatom Potential for redox-mediated toxicity
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride C₉H₁₄Cl₂N₂ 115019-53-9 Fused cyclopentane-pyridine ring Increased rigidity; improved receptor affinity

Key Comparison Points

Stereochemistry : The R-enantiomer of the target compound demonstrates superior receptor-binding specificity compared to S-enantiomers (e.g., (S)-1-(pyridin-3-yl)ethanamine dihydrochloride), which often exhibit reduced efficacy in CNS targets .

Ring Size and Substituents: Cyclobutyl vs. Cyclopropyl: The cyclobutyl group provides moderate steric bulk, balancing receptor interaction and metabolic stability. Cyclopropyl analogs, while smaller, may undergo faster ring-opening reactions . Trifluoromethyl vs.

Salt Form: Dihydrochloride salts improve aqueous solubility compared to free bases or mono-salts, crucial for intravenous formulations .

Biological Activity :

  • Fused-ring systems (e.g., cyclopenta[b]pyridine) exhibit enhanced affinity for dopamine receptors due to conformational restraint .
  • Pyridine variants with methyl or methoxy substituents (e.g., (3-Methylpyridin-2-yl)methanamine•HCl) show varying blood-brain barrier penetration, with methyl groups favoring CNS uptake .

Activité Biologique

(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclobutyl group linked to a pyridine ring via a methanamine moiety. This unique structure allows it to interact with various biological targets, making it a valuable building block in drug discovery.

The biological activity of (R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride is primarily attributed to its ability to inhibit specific enzymes and bind to various receptors. The compound has shown promise in modulating biochemical pathways involved in disease processes, particularly in cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain proteases and receptors. For instance, it has been studied for its potential to inhibit the 3CL protease of SARS-CoV-2, which is crucial for viral replication . The inhibition mechanism involves the formation of a covalent bond with the active site cysteine residue, leading to reversible inhibition .

Biological Applications

The compound has been evaluated for various applications in scientific research:

  • Pharmaceutical Development : It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Therapeutic Potential : Ongoing studies are exploring its efficacy against diseases such as cancer and viral infections .
  • Chemical Research : It is utilized in the development of new materials and as a catalyst in chemical reactions.

1. Antiviral Activity Against SARS-CoV-2

A study highlighted the efficacy of (R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride as an inhibitor of the SARS-CoV-2 main protease. The compound demonstrated significant antiviral activity, with an effective concentration (EC50) indicating potent inhibition of viral replication .

2. Enzyme Inhibition Studies

In another investigation, analogs of the compound were synthesized to evaluate their binding affinity and inhibitory potency against various enzymes. The results showed that modifications in the cyclobutyl or pyridine substituents could enhance or diminish biological activity, illustrating the importance of structure-activity relationships (SAR) in drug design .

Table 1: Biological Activity Summary

Study Target Activity EC50/IC50 Remarks
Study 13CL ProteaseInhibitionEC50 = 0.4 nMSignificant antiviral activity against SARS-CoV-2
Study 2Various EnzymesInhibitionIC50 values variedStructure modifications affected potency

Table 2: Structure-Activity Relationship (SAR) Findings

Analog Modification Activity Change
Compound ACyclobutyl replaced with cyclopropylDecreased potency
Compound BPyridine ring substituted with thiopheneIncreased potency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (R)-configuration. Cyclobutyl intermediates may be prepared via [2+2] photocycloaddition or ring-opening of strained cyclobutane derivatives. The dihydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol or water) followed by recrystallization .
  • Validation : Confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, 80:20 hexane/isopropanol mobile phase) or circular dichroism spectroscopy .

Q. How can the structural identity and purity of this compound be validated?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm cyclobutyl and pyridinyl proton environments (e.g., pyridin-3-yl protons at δ 8.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 179.12 for the free base) .
  • X-ray Crystallography : For absolute configuration determination, using SHELX software for refinement .
    • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥95% purity threshold .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : While no specific hazards are listed in Safety Data Sheets (SDS) for analogous compounds, standard precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., serotonin or dopamine transporters). Parameterize partial charges using the RESP method .

Q. What strategies resolve enantiomeric impurities during scale-up synthesis?

  • Chiral Chromatography : Preparative HPLC with cellulose-based chiral stationary phases (CSPs) for bulk separation.
  • Kinetic Resolution : Employ lipases or transition-metal catalysts to selectively hydrolyze/retain the undesired enantiomer .

Q. How can metabolic stability be assessed in preclinical studies?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • CYP450 Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates .
    • Data Interpretation : Half-life (t1/2t_{1/2}) >1 hour and low CYP inhibition (IC50_{50} >10 µM) suggest favorable pharmacokinetics .

Contradictions and Limitations in Current Data

  • Synthesis Routes : (from an excluded source) describes cyclobutyl ketone intermediates, but no peer-reviewed protocols are available for the exact compound. Prioritize methods in and .
  • Safety Data : While SDS in and report “no known hazards,” analogous amines may exhibit toxicity. Conduct Ames tests for mutagenicity and acute toxicity studies in rodents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.